N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride
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Overview
Description
N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride is a chemical compound with the molecular formula C12H18N2·2HCl. It is commonly used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrrolidine ring attached to a benzylamine moiety, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride typically involves the following steps:
Formation of N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine: This is achieved by reacting N-methylbenzylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon.
Conversion to Dihydrochloride Salt: The resulting N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine is then treated with hydrochloric acid to form the dihydrochloride salt. This step ensures the compound’s stability and enhances its solubility in aqueous solutions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of N-methylbenzylamine and pyrrolidine are reacted in industrial reactors, with careful control of temperature and pressure to optimize yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Formation of Dihydrochloride Salt: The purified N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine is converted to its dihydrochloride form by treatment with hydrochloric acid, followed by drying and packaging.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or benzylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamine or pyrrolidine derivatives.
Scientific Research Applications
N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter systems and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(4-piperidin-1-ylbenzyl)amine
- N-Methyl-N-(4-morpholin-1-ylbenzyl)amine
- N-Methyl-N-(4-pyrrolidin-1-ylphenethyl)amine
Uniqueness
N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride stands out due to its specific structural features, such as the presence of a pyrrolidine ring and a benzylamine moiety. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14;;/h4-7,13H,2-3,8-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQMHSYUQKWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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